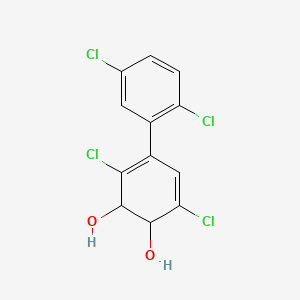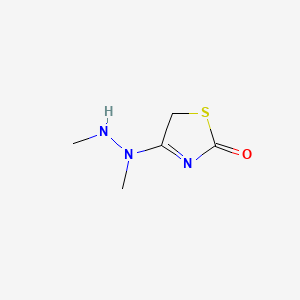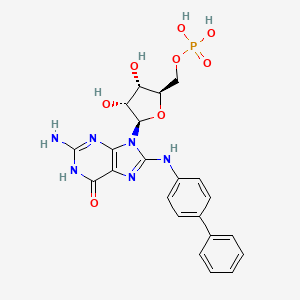
GMP-Abp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GMP-Abp is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and its utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GMP-Abp typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, purification processes, and crystallization. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and minimize impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and quality. Good Manufacturing Practices (GMP) are strictly followed to comply with regulatory standards. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor the purity and composition of the compound.
化学反応の分析
Types of Reactions
GMP-Abp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may yield alcohols or amines.
科学的研究の応用
GMP-Abp has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is utilized in the study of biochemical pathways and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: this compound is used in the manufacturing of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of GMP-Abp involves its interaction with specific molecular targets and pathways. It acts as a regulatory agent, modulating the activity of enzymes and other proteins. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.
類似化合物との比較
Similar Compounds
Some compounds similar to GMP-Abp include:
Cyclic guanosine monophosphate (cGMP): A cellular regulatory agent involved in various physiological processes.
Adenosine monophosphate (AMP): Another nucleotide that plays a crucial role in cellular energy transfer.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique pathways it influences. While cGMP and AMP are well-studied, this compound offers distinct advantages in certain biochemical applications due to its unique binding properties and regulatory effects.
特性
CAS番号 |
78281-08-0 |
|---|---|
分子式 |
C22H23N6O8P |
分子量 |
530.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[2-amino-6-oxo-8-(4-phenylanilino)-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H23N6O8P/c23-21-26-18-15(19(31)27-21)25-22(24-13-8-6-12(7-9-13)11-4-2-1-3-5-11)28(18)20-17(30)16(29)14(36-20)10-35-37(32,33)34/h1-9,14,16-17,20,29-30H,10H2,(H,24,25)(H2,32,33,34)(H3,23,26,27,31)/t14-,16-,17-,20-/m1/s1 |
InChIキー |
DTDFFHBJBOJGJW-WVSUBDOOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)


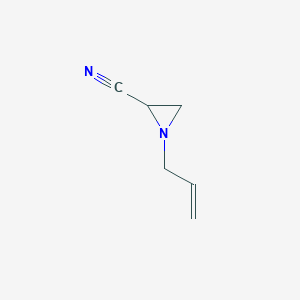
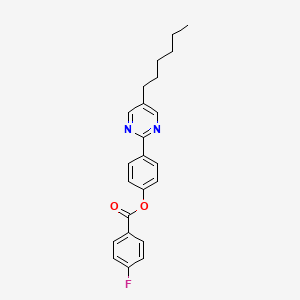
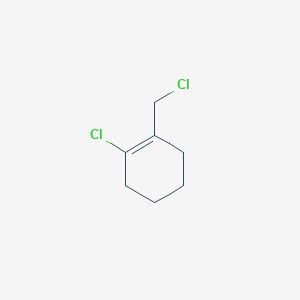
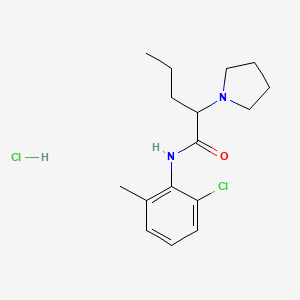
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
